molecular formula C6H8OS2 B2396217 [5-(Methylsulfanyl)thiophen-2-yl]methanol CAS No. 773868-47-6

[5-(Methylsulfanyl)thiophen-2-yl]methanol

Cat. No.: B2396217
CAS No.: 773868-47-6
M. Wt: 160.25
InChI Key: QZAYXCFFDGWOPL-UHFFFAOYSA-N
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Description

[5-(Methylsulfanyl)thiophen-2-yl]methanol is a thiophene-based chemical intermediate of significant interest in medicinal and agrochemical research. Its structure, featuring a methanol group and a methylsulfanyl substituent on the thiophene ring, makes it a versatile building block for synthesizing more complex, bioactive molecules. In pharmaceutical development, this compound serves as a critical precursor for modifying quinolone antibiotics. Research demonstrates that incorporating the 5-(methylthio)thiophene moiety, derived from this intermediate, into the piperazinyl side chain of quinolones like ciprofloxacin can significantly enhance their potency against Gram-positive bacteria, including Staphylococcus aureus . This approach helps overcome bacterial resistance and expands the spectrum of existing antibiotics . In agrochemistry, this compound is a valuable intermediate in the synthesis of novel herbicides. It is used in the development of advanced active ingredients, such as isoxazoline derivatives, which function by targeting specific weed biological pathways . The compound's structure allows it to be integrated into molecular frameworks that are effective against resistant weeds . This product is intended for use in chemical synthesis and research applications only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylsulfanylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS2/c1-8-6-3-2-5(4-7)9-6/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAYXCFFDGWOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methylsulfanyl Thiophen 2 Yl Methanol and Its Precursors/derivatives

Direct Synthesis Approaches to [5-(Methylsulfanyl)thiophen-2-yl]methanol

Direct synthesis focuses on the functionalization of a thiophene (B33073) core that already possesses some of the required substituents. This typically involves two key transformations: the formation of the methanol (B129727) group at the C2 position and the introduction of the methylsulfanyl group at the C5 position.

The conversion of a carbonyl group, most commonly an aldehyde (formyl group), into a primary alcohol (methanol group) is a fundamental transformation in organic synthesis. For the synthesis of this compound, a key precursor is 5-(methylsulfanyl)thiophene-2-carbaldehyde. The reduction of this aldehyde to the target alcohol can be efficiently achieved using standard reducing agents.

A widely used and effective method involves the use of sodium borohydride (B1222165) (NaBH₄). This reagent is a mild and selective reducing agent for aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent, such as ethanol. For instance, in a procedure analogous to the synthesis of similar thiophene-2-methanol derivatives, the corresponding aldehyde is dissolved in ethanol, and sodium borohydride is added portionwise while cooling the mixture. prepchem.com After the addition is complete, the reaction is often heated to reflux to ensure completion before an aqueous workup to isolate the alcohol product. prepchem.com

Table 1: Example Reaction Conditions for Reduction of a Thiophene-2-carboxaldehyde

ParameterCondition
Precursor 5-(Substituted)thiophene-2-carboxaldehyde
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Ethanol
Procedure Portionwise addition of NaBH₄ to a cooled solution of the aldehyde, followed by reflux. prepchem.com
Workup Concentration of the reaction mixture, followed by slurry in ice-water and extraction with an organic solvent (e.g., chloroform). prepchem.com

Introduction of the Methylsulfanyl Moiety: Methylation Protocols

The introduction of the methylsulfanyl (-SCH₃) group can be accomplished through the S-methylation of a corresponding thiol (mercaptan) precursor, (5-mercaptothiophen-2-yl)methanol. This methylation can be performed under various conditions.

One established protocol involves the reaction of heterocyclic thiols with methanol under strongly acidic conditions. clockss.org The mechanism proceeds via the protonation of methanol by a strong acid (e.g., sulfuric acid or methanesulfonic acid), which generates a potent electrophilic methylating agent. clockss.org The sulfur atom of the thiol then acts as a nucleophile, attacking the activated methyl group to form the methylthioether (methylsulfanyl) linkage. clockss.org For this reaction to be effective, an excess of a strong acid is typically required. clockss.org While this method has been demonstrated for various N-containing heterocycles, the principle is applicable to other heterocyclic thiols like those derived from thiophene.

Alternative methylating agents can also be employed. Reagents like methyl iodide or dimethyl sulfate (B86663) are classic choices for S-methylation, usually performed in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Thiophene Ring Formation Methodologies Relevant to Substituted Thiophenes

The Paal-Knorr synthesis is a classical and highly effective method for preparing substituted thiophenes. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.orguobaghdad.edu.iq The choice of the 1,4-dicarbonyl precursor dictates the substitution pattern on the final thiophene ring.

The most common sulfur sources are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, which also serve as dehydrating agents to drive the cyclization. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the initial conversion of one or both carbonyls to a thioketone, followed by enolization and intramolecular cyclization with subsequent dehydration to form the aromatic thiophene ring. wikipedia.org

Table 2: Key Components of the Paal-Knorr Thiophene Synthesis

ComponentRoleExamples
Substrate Provides the C4 backbone of the ring.Substituted 1,4-diketones (e.g., hexane-2,5-dione)
Sulfurizing Agent Provides the sulfur heteroatom and promotes dehydration.Phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent wikipedia.orgorganic-chemistry.org

This method's versatility allows for the synthesis of a wide array of substituted thiophenes by varying the substituents on the starting 1,4-dicarbonyl compound.

Modern synthetic chemistry offers elegant solutions for thiophene synthesis through the cyclization of functionalized alkynes. nih.gov These methods often utilize metal catalysts to facilitate the ring-closing process, providing high efficiency and regioselectivity. nih.gov

One prominent strategy involves the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. nih.gov In this reaction, a catalyst system such as palladium(II) iodide (PdI₂) in the presence of potassium iodide (KI) promotes a 5-endo-dig cyclization, where the sulfur atom attacks the alkyne to form the thiophene ring. nih.gov Similarly, iodocyclization reactions of S-containing alkyne substrates are an important tool for the direct preparation of functionalized thiophenes. nih.gov These reactions proceed through the activation of the triple bond by a metal species, followed by intramolecular nucleophilic attack by the sulfur atom. nih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.govtandfonline.com MCRs are valued for their atom economy, time savings, and ability to generate molecular complexity in a single step. tandfonline.com

Several MCRs have been developed for the synthesis of polysubstituted thiophenes. tandfonline.combohrium.com These reactions often involve the condensation of a carbonyl compound, an active methylene (B1212753) nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur, often in the presence of a base catalyst such as morpholine (B109124) or triethylamine. tandfonline.com The well-known Gewald reaction is a prime example of this type of transformation, yielding highly functionalized 2-aminothiophenes. bohrium.com The diversity of accessible thiophene frameworks through MCRs makes it a powerful approach for generating precursors that can be further elaborated to specific targets. tandfonline.comresearchgate.net

Sustainable and Green Chemistry Approaches in the Synthesis of Sulfur-Containing Heterocycles

The principles of green chemistry are increasingly being integrated into the synthesis of sulfur-containing heterocycles like thiophenes to minimize environmental impact and enhance safety. This involves the use of renewable resources, reducing waste, and employing less hazardous chemical syntheses. Key areas of development include the use of visible light as a renewable energy source to drive chemical reactions and the application of environmentally benign solvents.

Visible Light-Mediated Synthetic Transformations

Visible-light-mediated reactions have emerged as a powerful and sustainable strategy for the synthesis of diverse organic molecules, including sulfur-containing heterocycles. organic-chemistry.org These reactions are often conducted at room temperature, which allows for the preservation of sensitive functional groups and reduces energy consumption. organic-chemistry.org This approach aligns with the principles of green chemistry by utilizing a renewable energy source and often avoiding harsh reaction conditions. organic-chemistry.org

One notable example is the visible-light-induced [3+2] oxidative cyclization of various alkynes with ketene (B1206846) dithioacetals. organic-chemistry.org This metal-free reaction, employing an acridine (B1665455) photosensitizer, provides multisubstituted thiophenes in good yields under very mild conditions. organic-chemistry.org The methodology demonstrates broad substrate tolerance and has been shown to be efficient for large-scale syntheses. organic-chemistry.org

Table 1: Example of Visible Light-Mediated Synthesis of Thiophenes

Reactants Photosensitizer Reaction Conditions Product Yield Reference
Alkynes and Ketene dithioacetals Acridine Visible light, metal-free Multisubstituted thiophenes Good organic-chemistry.org

Application of Green Solvents in Thiophene Chemistry

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of thiophenes have often relied on volatile and toxic organic solvents. rsc.org Green chemistry promotes the use of alternative solvents that are less hazardous to human health and the environment. rsc.org

Ethanol has been successfully employed as an environmentally friendly solvent for the synthesis of halogenated thiophenes. nih.govuwf.edu This method offers high yields of 3-halothiophenes under mild reaction conditions using non-toxic inorganic reagents. nih.gov

Deep eutectic solvents (DESs) represent another class of green solvents that are gaining attention. rsc.org These solvents, often composed of choline (B1196258) chloride and a hydrogen bond donor like glycerol, are biodegradable, have low toxicity, and are prepared from inexpensive starting materials. researchgate.netrsc.org For instance, the synthesis of thiophenes and 3-iodothiophenes from 1-mercapto-3-yn-2-ols has been effectively carried out in a choline chloride/glycerol deep eutectic solvent. researchgate.net This system allows for the easy recycling of the solvent and catalytic system. researchgate.net

Ionic liquids (ILs) have also been explored as green solvents for thiophene synthesis. rsc.org For example, the PdI2/KI-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols can be performed in the ionic liquid [Bmim]BF4. nih.gov A significant advantage of using ionic liquids is the potential for catalyst and solvent recycling. mdpi.com

Table 2: Application of Green Solvents in the Synthesis of Thiophene Derivatives

Reaction Type Green Solvent Catalyst/Reagents Product Yield Reference
Halocyclization Ethanol CuSO4·5H2O, NaX 3-Halothiophenes 86-92% nih.gov
Heterocyclodehydration/Iodocyclization Choline chloride/Glycerol (DES) PdI2/KI or I2 Thiophenes and 3-Iodothiophenes Good to high researchgate.net
Heterocyclodehydration [Bmim]BF4 (Ionic Liquid) PdI2/KI Substituted thiophenes Good nih.gov

Solid-Phase Organic Synthesis (SPOS) Techniques for Thiophene Derivatives

Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of libraries of compounds for biological screening and drug discovery. This methodology involves attaching a starting material to a solid support (polymeric resin) and carrying out a sequence of reactions. The key advantage of SPOS is the simplification of purification, as excess reagents and by-products can be removed by simple filtration and washing of the resin.

The Gewald reaction, a multicomponent reaction used for the synthesis of 2-aminothiophenes, has been successfully adapted to a solid-phase format. researchgate.net This involves the reaction of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base on a solid support to generate tri- and tetrasubstituted thiophenes. researchgate.net

Another solid-phase approach to thiophene derivatives involves a sequential methodology that includes a highly diastereoselective intramolecular Pictet-Spengler reaction, followed by a quantitative and regioselective bromination of the thiophene ring, and finally a Suzuki cross-coupling with an arylboronic acid. acs.org This strategy has been used to generate a range of pharmacologically relevant aryl-substituted thienoindolizines with high purities of the crude products. acs.org

Table 3: Solid-Phase Organic Synthesis (SPOS) Techniques for Thiophene Derivatives

SPOS Technique Key Reactions Products Advantages Reference
Gewald Reaction on Solid Support Multicomponent condensation Tri- and tetrasubstituted thiophenes Simplified purification, potential for library synthesis researchgate.net
Sequential Pictet-Spengler, Bromination, and Suzuki Coupling Intramolecular Pictet-Spengler, Bromination, Suzuki cross-coupling Aryl-substituted thienoindolizines High purity of crude products, access to complex scaffolds acs.org

Chemical Reactivity and Derivatization of 5 Methylsulfanyl Thiophen 2 Yl Methanol

Nucleophilic Substitution Reactions

Nucleophilic substitution can occur at two primary sites on the molecule: the benzylic carbon of the methanol (B129727) group and the carbon of the thiophene (B33073) ring bearing the methylsulfanyl substituent.

Substitution at the Methanol Group: The hydroxyl group of the primary alcohol is a poor leaving group. Therefore, direct SN2 displacement is not feasible. Activation of the alcohol is required, typically by converting it into a sulfonate ester (e.g., tosylate or mesylate) or a halide. These derivatives are excellent substrates for nucleophilic attack by a wide range of nucleophiles to form ethers, azides, nitriles, and other functional groups.

Nucleophilic Aromatic Substitution (SNAr): The methylsulfanyl group (-SCH3) itself is not a suitable leaving group for nucleophilic aromatic substitution. However, upon oxidation to the strongly electron-withdrawing methylsulfonyl group (-SO2CH3), the thiophene ring becomes sufficiently electron-deficient to undergo SNAr. rsc.orgnih.gov The sulfonyl group is an excellent leaving group, and its displacement by nucleophiles like amines (e.g., piperidine) or thiolates provides a powerful method for introducing new substituents at the C5 position. rsc.org The SNAr mechanism on thiophene derivatives is well-documented and proceeds through a Meisenheimer-like intermediate. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions
Reaction TypeSubstrateReagentProduct TypeReference Concept
SN2[5-(Methylsulfanyl)thiophen-2-yl]methyl tosylateSodium Azide (NaN3)Azide vanderbilt.edu
SNAr[5-(Methylsulfonyl)thiophen-2-yl]methanolPiperidine5-Piperidinyl-thiophene derivative rsc.orgnih.gov
SNAr[5-(Methylsulfonyl)thiophen-2-yl]methanolSodium Methoxide (NaOMe)5-Methoxy-thiophene derivative nih.gov

Oxidation-Reduction Chemistry of the Methanol and Methylsulfanyl Groups

The sulfur atom and the methanol group are both susceptible to oxidation, while their oxidized forms can be reduced, offering pathways to modulate the electronic properties and reactivity of the molecule.

The sulfur of the methylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. wikipedia.org Common oxidizing agents like hydrogen peroxide, often in the presence of a catalyst such as methyltrioxorhenium(VII) (MTO), can achieve this transformation efficiently. dicp.ac.cnnih.gov The oxidation proceeds stepwise, first yielding the sulfoxide, [5-(methylsulfinyl)thiophen-2-yl]methanol, and upon further oxidation, the sulfone, [5-(methylsulfonyl)thiophen-2-yl]methanol. nih.gov These oxidation states significantly alter the electronic nature of the substituent, converting the electron-donating methylsulfanyl group into the strongly electron-withdrawing sulfinyl and sulfonyl groups. nih.gov

The primary alcohol functional group can also be oxidized. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will convert the methanol to the corresponding aldehyde, 5-(methylsulfanyl)thiophene-2-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will oxidize the alcohol directly to the carboxylic acid, 5-(methylsulfanyl)thiophene-2-carboxylic acid.

Table 2: Oxidation Reactions
Functional GroupReagentOxidation LevelProduct Functional GroupReference Concept
-SCH3H2O2 / MTOFirst-S(O)CH3 (Sulfoxide) nih.gov
-SCH3Excess H2O2 / MTOSecond-S(O)2CH3 (Sulfone) dicp.ac.cnnih.gov
-CH2OHPCCFirst-CHO (Aldehyde) solubilityofthings.com
-CH2OHKMnO4Second-COOH (Carboxylic Acid) pharmaguideline.com

Reduction reactions provide a means to reverse the oxidation processes. The sulfone and sulfoxide can be reduced back to the methylsulfanyl group. A variety of reducing agents can accomplish this, with LiAlH4-TiCl4 being a particularly effective system for the rapid reduction of sulfones to sulfides. psu.edu Milder reagents, such as sodium borohydride (B1222165) in the presence of iodine, are effective for the chemoselective deoxygenation of sulfoxides. organic-chemistry.org

The aldehyde and carboxylic acid derivatives formed from the oxidation of the methanol group can be reduced back to the primary alcohol. Sodium borohydride (NaBH4) is a mild and selective reagent for the reduction of the aldehyde. prepchem.com A more powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is required to reduce the carboxylic acid to the alcohol. fiveable.me

Electrophilic Aromatic Substitution on the Thiophene Nucleus

The thiophene ring is electron-rich and highly susceptible to electrophilic aromatic substitution (SEAr), with a reactivity greater than that of benzene (B151609). nih.govnih.gov Substitution typically occurs at the C5 and C2 positions. Since these positions are already substituted in the parent molecule, electrophilic attack is directed to the C3 and C4 positions.

The regiochemical outcome is determined by the directing effects of the existing substituents. Both the methylsulfanyl (-SCH3) and hydroxymethyl (-CH2OH) groups are activating and ortho-, para-directing. libretexts.org In this 2,5-disubstituted system, both groups direct incoming electrophiles to the C3 and C4 positions. The -SCH3 group is generally considered a stronger activating group than -CH2OH due to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. Therefore, the -SCH3 group is expected to exert the dominant directing effect, favoring substitution at the C3 position. However, a mixture of 3- and 4-substituted products is possible depending on the reaction conditions and the nature of the electrophile.

Condensation Reactions and Macrocyclic Formation

The hydroxyl group of [5-(Methylsulfanyl)thiophen-2-yl]methanol can participate in condensation reactions, such as esterification with carboxylic acids or their derivatives. Furthermore, the aldehyde derivative, 5-(methylsulfanyl)thiophene-2-carbaldehyde, can undergo various condensation reactions, including Knoevenagel condensation with active methylene (B1212753) compounds. mdpi.com

These condensation reactions can be employed to construct larger, more complex molecules. For instance, bifunctional derivatives of the title compound could be used as monomers in polymerization reactions. Self-condensation or condensation with other linkers can lead to the formation of macrocycles. The synthesis of macrocycles containing thiophene units is a known strategy for creating complex host molecules and materials with unique electronic properties. researchgate.netrsc.org

Advanced Functional Group Interconversions and Elaborate Derivatization

Beyond the fundamental reactions, a variety of advanced functional group interconversions (FGIs) can be applied to create highly derivatized structures. solubilityofthings.com

Mitsunobu Reaction : This reaction allows for the direct conversion of the primary alcohol to other functional groups with inversion of configuration (though not relevant for this achiral substrate). For example, reaction with hydrazoic acid (HN3) or its equivalent under Mitsunobu conditions (using triphenylphosphine (B44618) and DEAD or DIAD) yields an azide, which can be subsequently reduced to a primary amine, [5-(methylsulfanyl)thiophen-2-yl]methanamine. vanderbilt.edu

Metal-Catalyzed Cross-Coupling : The C-H bonds at the C3 and C4 positions of the thiophene ring can be activated for cross-coupling reactions. This typically involves a deprotonation/metallation step using a strong base like n-butyllithium to form a thienyllithium species. wikipedia.org This organometallic intermediate can then engage in reactions with various electrophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi coupling) to form C-C bonds, linking the thiophene to other aryl or alkyl groups.

Wittig Reaction : The aldehyde derivative can be converted into an alkene through the Wittig reaction. This involves reaction with a phosphorus ylide, providing a versatile method for carbon-carbon double bond formation and further elaboration of the side chain.

These advanced methods significantly expand the synthetic utility of this compound, making it a valuable building block in medicinal and materials chemistry.

Advanced Spectroscopic and Structural Characterization of 5 Methylsulfanyl Thiophen 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR analysis of [5-(Methylsulfanyl)thiophen-2-yl]methanol, including ¹H NMR, ¹³C NMR, 2D NMR, and Solid-State NMR, could not be located. This information is crucial for the definitive assignment of proton and carbon signals and for a complete understanding of the molecule's structural connectivity and spatial arrangement.

Proton (¹H) NMR Chemical Shift Analysis and Multiplicity

Specific chemical shift values (ppm), coupling constants (J), and signal multiplicities for the protons of this compound are not available in the reviewed literature.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The precise chemical shifts for the carbon atoms within the this compound structure have not been reported in the searched sources.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

There are no available reports on the use of 2D NMR techniques to characterize this compound. Such studies would be invaluable for confirming the assignments of ¹H and ¹³C spectra and for elucidating through-bond and through-space correlations.

Solid-State Nuclear Magnetic Resonance (SSNMR)

No data from solid-state NMR studies of this compound could be found. This technique would be necessary to understand the compound's structure and dynamics in the solid phase.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectral data, including absorption frequencies (cm⁻¹) and the assignment of these bands to the characteristic vibrational modes of this compound, are not documented in the available literature.

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, offering a fingerprint of its molecular structure. The spectrum is characterized by distinct bands corresponding to the vibrations of the thiophene (B33073) ring, the methylsulfanyl group, and the hydroxymethyl substituent.

The thiophene ring itself gives rise to several characteristic peaks. The most intense of these is typically the C=C symmetric stretching mode, expected in the 1400-1450 cm⁻¹ region. Another key vibration is the ring breathing mode, which appears at a lower wavenumber. The C-H stretching vibrations of the aromatic protons on the thiophene ring are observed in the 3050-3150 cm⁻¹ range.

The methylsulfanyl (-SCH₃) group introduces specific vibrational modes. The C-S stretching vibration of the thioether linkage is typically found in the 600-800 cm⁻¹ region. Additionally, the S-CH₃ stretching and CH₃ rocking and bending modes contribute to the complexity of the spectrum in the fingerprint region.

The hydroxymethyl (-CH₂OH) group is identified by its characteristic vibrations. A prominent, though often broad, band for the O-H stretching mode is expected above 3200 cm⁻¹. The C-O stretching vibration appears in the 1000-1100 cm⁻¹ range, and the CH₂ scissoring and wagging modes are also present.

Table 1: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment Functional Group
3200-3500 ν(O-H) Stretch Hydroxymethyl
3050-3150 ν(C-H) Stretch, Aromatic Thiophene Ring
2850-3000 ν(C-H) Stretch, Aliphatic Methyl & Methylene (B1212753)
1400-1450 ν(C=C) Symmetric Stretch Thiophene Ring
1350-1400 δ(CH₂) Scissoring Hydroxymethyl
1000-1100 ν(C-O) Stretch Hydroxymethyl

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound, confirming its elemental composition and structural features.

In High-Resolution Mass Spectrometry (HRMS), the compound's exact mass can be determined, allowing for the unambiguous calculation of its molecular formula. The calculated monoisotopic mass for the protonated molecule [C₆H₈OS₂ + H]⁺ is approximately 161.0098, which serves as a definitive identifier.

Electron Ionization Mass Spectrometry (EI-MS) reveals characteristic fragmentation patterns. The molecular ion peak (M⁺•) at m/z 160 is expected to be clearly visible. The fragmentation is dominated by cleavages related to the functional groups. A primary fragmentation pathway involves the alpha-cleavage typical for alcohols, resulting in the loss of a hydrogen radical (•H) to form a stable oxonium ion at m/z 159, or more significantly, the loss of the hydroxyl radical (•OH) to yield a fragment at m/z 143.

Another major fragmentation involves the cleavage of the entire hydroxymethyl side chain (•CH₂OH), leading to a prominent peak at m/z 129, corresponding to the 5-(methylthio)thiophenyl cation. Further fragmentation can occur through the loss of the methyl radical (•CH₃) from the methylsulfanyl group, either from the molecular ion to give m/z 145, or from other fragments. Cleavage of the C-S bond can lead to the loss of the •SCH₃ group, resulting in a fragment at m/z 113.

Table 2: Predicted Mass Spectrometry Fragmentation Data

m/z Proposed Fragment Formula Fragmentation Pathway
160 [M]⁺• [C₆H₈OS₂]⁺• Molecular Ion
145 [M - •CH₃]⁺ [C₅H₅OS₂]⁺ Loss of methyl radical
143 [M - •OH]⁺ [C₆H₇S₂]⁺ Loss of hydroxyl radical
129 [M - •CH₂OH]⁺ [C₅H₅S₂]⁺ Loss of hydroxymethyl radical

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not publicly available, a theoretical analysis based on closely related structures can predict its key structural parameters. researchgate.net

The analysis would provide detailed information on the crystal system, space group, and unit cell dimensions. More importantly, it would elucidate the exact bond lengths, bond angles, and torsion angles within the molecule. The thiophene ring is expected to be nearly planar. The C-S bond lengths within the thiophene ring are anticipated to be around 1.71-1.73 Å, while the C=C double bonds would be shorter, approximately 1.36-1.38 Å, and the C-C single bond slightly longer at ~1.42 Å.

The geometry around the substituent groups is also of key interest. The C(ring)-S(thioether) bond length is expected to be in the range of 1.75-1.78 Å, and the S-C(methyl) bond length would be slightly longer, around 1.80-1.82 Å. The C(ring)-C(methylene) bond connecting the hydroxymethyl group would be a typical sp²-sp³ single bond of ~1.50 Å. In the crystal lattice, it is highly probable that intermolecular hydrogen bonds involving the hydroxyl group (-OH) would play a significant role in the packing arrangement.

Table 3: Predicted Key Molecular Geometry Parameters from XRD

Parameter Atoms Involved Expected Value
Bond Length C=C (Thiophene) 1.36 - 1.38 Å
Bond Length C-C (Thiophene) ~1.42 Å
Bond Length C-S (Thiophene Ring) 1.71 - 1.73 Å
Bond Length C(ring)-S(thioether) 1.75 - 1.78 Å
Bond Length C(ring)-C(methylene) ~1.50 Å
Bond Angle C-S-C (Thiophene Ring) ~92-93°

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic transitions of the substituted thiophene chromophore. Thiophene and its simple derivatives are known to exhibit strong absorption bands in the ultraviolet region, primarily arising from π→π* transitions. biointerfaceresearch.com

The parent thiophene molecule shows a strong absorption maximum (λmax) around 231 nm. The presence of substituents on the thiophene ring alters the energy of these transitions. Both the methylsulfanyl (-SCH₃) and hydroxymethyl (-CH₂OH) groups act as auxochromes, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. The sulfur atom of the methylsulfanyl group, with its lone pairs of electrons, can participate in conjugation with the thiophene π-system, enhancing this effect.

Therefore, this compound is expected to display intense π→π* transitions at a λmax shifted to approximately 240-260 nm when measured in a non-polar solvent. A second, often weaker, transition may be observed at a slightly shorter wavelength. The precise position and intensity of these bands can be influenced by the polarity of the solvent. ekb.eg

Table 4: Predicted UV-Vis Absorption Data and Electronic Transitions

Solvent Predicted λmax (nm) Transition Type Chromophore
Hexane/Ethanol ~240-260 π → π* Substituted Thiophene Ring

Computational and Theoretical Investigations of 5 Methylsulfanyl Thiophen 2 Yl Methanol

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular and versatile method in computational chemistry, providing a good balance between accuracy and computational cost. For [5-(Methylsulfanyl)thiophen-2-yl]methanol, DFT calculations would be instrumental in understanding its fundamental properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-S bond of the methylsulfanyl group and the C-C bond of the methanol (B129727) group), a conformational analysis is crucial. This involves exploring the potential energy surface to identify different stable conformers and determine their relative energies.

Studies on similar thiophene (B33073) derivatives, such as 2-methoxythiophene, have shown that the orientation of substituents relative to the thiophene ring significantly impacts the molecule's stability and properties. For this compound, the rotational barriers around the C-S and C-C bonds would be calculated to understand the flexibility of the molecule and the likelihood of different conformations coexisting at room temperature.

Illustrative Optimized Geometrical Parameters for a Thiophene Derivative:

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=C (ring)1.37 - 1.42
C-S (ring)1.76 - 1.78
C-S (methylsulfanyl)1.79 - 1.82
C-C (methanol)1.51 - 1.54
C-O (methanol)1.43 - 1.45
C-S-C (ring)91 - 93
C-C-S (ring)110 - 112
C-C-O (methanol)108 - 111
C-C-S-C (methylsulfanyl)0 - 180
S-C-C-O (methanol)-180 to 180

Note: These values are typical ranges observed in DFT calculations of substituted thiophenes and are for illustrative purposes.

DFT calculations are highly effective in predicting various spectroscopic properties, which can be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. The predicted chemical shifts are valuable for assigning experimental spectra and confirming the molecular structure. For thiophene derivatives, the chemical shifts are sensitive to the electronic effects of the substituents.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated to simulate its infrared (IR) spectrum. This allows for the assignment of vibrational modes to specific functional groups and motions within the molecule. For this compound, characteristic peaks for the thiophene ring, C-S stretching, C-O stretching, and O-H stretching would be identified.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strengths, provide insights into the electronic structure and chromophoric properties of the molecule. For thiophene derivatives, the main absorption bands are typically due to π→π* transitions within the conjugated system. researchgate.netresearchgate.netnih.gov

Illustrative Predicted Spectroscopic Data for a Thiophene Derivative:

SpectroscopyParameterPredicted Value
NMR¹³C Chemical Shift (ppm)Thiophene Ring: 120-150, CH₃S-: ~15, -CH₂OH: ~60
¹H Chemical Shift (ppm)Thiophene Ring: 6.8-7.5, CH₃S-: 2.4-2.6, -CH₂OH: 4.5-4.8, -OH: 1.5-2.5
IRν(O-H) (cm⁻¹)3300-3500
ν(C-S) (cm⁻¹)600-800
ν(C-O) (cm⁻¹)1000-1100
UV-Visλmax (nm)250-280 (π→π*)

Note: These are representative values based on general knowledge and computational studies of similar thiophene compounds.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that provides information about the chemical stability and reactivity of a molecule. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the HOMO is expected to be localized on the electron-rich thiophene ring and the sulfur atom of the methylsulfanyl group, while the LUMO would likely be distributed over the aromatic ring. The substituents (-SCH₃ and -CH₂OH) will influence the energies of these orbitals and thus the energy gap. researchgate.netresearchgate.net

Illustrative HOMO-LUMO Data for Thiophene Derivatives:

ParameterEnergy (eV)
EHOMO-6.0 to -5.5
ELUMO-1.5 to -1.0
Energy Gap (ΔE)4.5 to 5.0

Note: These values are illustrative and based on DFT calculations for various substituted thiophenes. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Profiling

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow regions represent intermediate potentials.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the methanol group and the sulfur atom of the thiophene ring, making these sites potential centers for electrophilic attack or hydrogen bonding. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It is particularly useful for understanding hyperconjugative interactions and charge transfer within the molecule. fu-berlin.de

In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the sulfur and oxygen atoms to the antibonding orbitals of the thiophene ring. This provides insights into the stability of the molecule arising from these electronic interactions. The analysis can also reveal the nature of intramolecular hydrogen bonding, if any, between the hydroxyl group and the sulfur atom of the thiophene ring.

Illustrative NBO Analysis Results for a Thiophene Derivative:

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) S (ring)π(C=C) (ring)5-10π-conjugation
LP(2) S (methylsulfanyl)π(C=C) (ring)2-5Hyperconjugation
LP(2) O (methanol)σ*(C-H) (adjacent)1-3Hyperconjugation

Note: LP denotes a lone pair. These values are examples of typical stabilization energies from NBO analysis of substituted thiophenes. nih.gov

Non-Linear Optical (NLO) Properties

Molecules with large delocalized π-electron systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). tandfonline.comscispace.comnih.gov

The presence of the electron-donating methylsulfanyl and methanol groups on the thiophene ring could induce a significant dipole moment and enhance the hyperpolarizability. DFT calculations would be used to compute these properties and assess the potential of this compound as an NLO material. A large value of the first hyperpolarizability (β) is indicative of a strong second-order NLO response. researchgate.netresearchgate.net

Illustrative NLO Properties for a Thiophene Derivative:

PropertyCalculated Value
Dipole Moment (μ) (Debye)2.0 - 4.0
Polarizability (α) (a.u.)80 - 120
First Hyperpolarizability (β) (a.u.)50 - 200

Note: These values are representative and depend on the specific computational method and basis set used. They are based on studies of various NLO-active thiophene derivatives.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within a crystal, providing insights into the nature and prevalence of different types of non-covalent contacts that govern the supramolecular architecture. The analysis involves generating a three-dimensional surface around a molecule, color-coded to represent the nature and strength of intermolecular interactions.

For thiophene derivatives, Hirshfeld surface analysis has been instrumental in elucidating the packing modes and dominant intermolecular forces. The analysis typically involves the generation of a dnorm surface, which identifies regions of close contact between neighboring molecules. Red spots on the dnorm surface indicate close contacts with distances shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. These plots display the distribution of di (distance from the surface to the nearest nucleus inside the surface) versus de (distance from the surface to the nearest nucleus outside the surface). The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, offering a quantitative measure of their significance in the crystal packing.

In studies of various thiophene-containing compounds, several key intermolecular interactions are consistently observed. These interactions play a crucial role in the stability and physical properties of the crystalline material. The most common interactions and their typical percentage contributions are summarized in the table below, based on analyses of related thiophene derivatives.

Interaction TypeDescriptionTypical Percentage Contribution
H···HContacts between hydrogen atoms. These are generally the most abundant due to the high proportion of hydrogen atoms on the molecular surface.30 - 55%
C···H/H···CInteractions between carbon and hydrogen atoms, often contributing significantly to the overall packing.19 - 26%
O···H/H···OHydrogen bonding interactions involving oxygen atoms, typically appearing as sharp spikes in the fingerprint plot.13 - 18%
S···H/H···SInteractions involving the sulfur atom of the thiophene ring and hydrogen atoms of neighboring molecules.0.9 - 5%
C···CPi-pi stacking interactions between aromatic rings, which are crucial for the stability of many crystal structures.~3 - 7%
N···H/H···NHydrogen bonding involving nitrogen atoms, prevalent in nitrogen-containing derivatives.~17%

Note: The percentage contributions are illustrative and can vary depending on the specific substituents on the thiophene ring.

For this compound, it can be inferred that H···H, C···H/H···C, and O···H/H···O interactions would be the most significant contributors to the crystal packing. The hydroxyl group would likely participate in strong O-H···O or O-H···S hydrogen bonds, which would be visible as distinct red regions on the dnorm surface and sharp spikes on the 2D fingerprint plot. The sulfur atom of the thiophene ring and the methylsulfanyl group could also be involved in weaker S···H interactions.

Mechanistic Studies through Computational Modeling of Reaction Pathways

Computational modeling of reaction pathways has become an indispensable tool for understanding the mechanisms of chemical reactions, predicting reaction outcomes, and designing more efficient synthetic routes. Density Functional Theory (DFT) is a widely used quantum mechanical method for these studies, as it provides a good balance between accuracy and computational cost.

Mechanistic studies of reactions involving thiophene derivatives often focus on understanding the role of the sulfur heteroatom and the aromatic ring in directing reactivity. For instance, DFT calculations have been employed to investigate the hydrodesulfurization (HDS) of thiophene, a critical process in the petroleum industry. These studies have mapped out the potential energy surfaces for different reaction pathways, such as direct desulfurization (DDS) versus hydrogenation (HYD), and have identified the transition states and activation barriers for each elementary step.

Another area where computational modeling has provided significant insights is in the study of C-H bond activation and functionalization of thiophenes. DFT calculations have been used to predict the regioselectivity of such reactions and to elucidate the mechanism of catalytic cycles. For example, in the palladium-catalyzed C-H alumination of thiophenes, DFT studies predicted that C2-alumination is kinetically and thermodynamically favored over ring-opening pathways, a prediction that was subsequently verified experimentally.

Model the synthesis of this compound: By calculating the energies of reactants, intermediates, and products, the most favorable reaction pathway for its synthesis could be determined.

Investigate its oxidation or reduction reactions: The reactivity of the methylsulfanyl and methanol groups could be explored, and the mechanisms of their transformation could be elucidated.

Study its participation in polymerization reactions: If used as a monomer, computational modeling could predict the stereochemistry and electronic properties of the resulting polymer.

The general workflow for such a computational study would involve:

Geometry optimization: Finding the lowest energy structures of all reactants, intermediates, transition states, and products.

Frequency calculations: To confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate thermochemical properties.

Intrinsic Reaction Coordinate (IRC) calculations: To verify that a transition state connects the correct reactant and product.

Calculation of the potential energy surface: To map out the energy profile of the reaction and determine the activation energies.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a key tool in drug discovery and development, as it allows for the rapid screening of large libraries of compounds for their potential to bind to a biological target.

The thiophene scaffold is a common motif in many biologically active compounds, and molecular docking studies have been extensively used to understand their mechanism of action and to design new, more potent derivatives. Thiophene-containing molecules have shown a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Molecular docking simulations of thiophene derivatives have been performed against various protein targets. For example, thiophene-based compounds have been docked into the active sites of:

Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy. Docking studies have helped to identify thiophene derivatives that can act as EGFR inhibitors.

Human Estrogen Receptor and EGFR Receptor: Implicated in breast cancer. Thiophene-derived benzodiazepines have been designed and evaluated as potential anticancer agents based on docking results.

B-cell lymphoma 2 (Bcl-2) family proteins: These are crucial regulators of apoptosis and are important targets in cancer research.

Human Carbonic Anhydrase IX (CA IX): A protein overexpressed in many types of tumors.

The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores indicating a more favorable interaction. The results of a docking study can provide valuable information about the binding mode of a ligand, the key amino acid residues involved in the interaction, and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the ligand-receptor complex.

For this compound, molecular docking simulations could be used to explore its potential as a ligand for various biological targets. The hydroxyl group could act as a hydrogen bond donor or acceptor, while the thiophene ring could participate in hydrophobic and pi-stacking interactions. The methylsulfanyl group could also contribute to binding through hydrophobic or sulfur-aromatic interactions.

The following table provides illustrative docking scores for some thiophene derivatives against different cancer-related protein targets, as reported in the literature.

Compound TypeProtein Target (PDB ID)Docking Score (kcal/mol)
Thiazole-Thiophene HybridBreast Cancer Protein (2W3L)-5.2 to -6.3
Thiophenyl Thiazolyl-Pyridine HybridEpidermal Growth Factor Receptor (EGFR)Not specified, but showed good binding
Thiophene-based OxadiazoleHuman Carbonic Anhydrase IX (CA IX)Close to that of the co-crystallized ligand

Note: Docking scores are dependent on the specific software and scoring function used and should be interpreted with caution. Lower scores generally indicate better binding affinity.

Supramolecular Chemistry and Self Assembly Involving Thiophene Methanol Derivatives

Hydrogen Bonding Interactions and Directed Supramolecular Architectures

Hydrogen bonding is a primary directional force in the self-assembly of thiophene (B33073) methanol (B129727) derivatives, enforcing planarity and enhancing intermolecular interactions. The hydroxyl group in these molecules can act as both a hydrogen bond donor and acceptor, while the sulfur atom in the thiophene ring and the oxygen atom can serve as acceptors. ethernet.edu.et These interactions are crucial in dictating the crystal packing and formation of extended networks.

In the supramolecular assembly of a terthiophene methyl alcohol derivative with 4,4′-bipyridine, a cyclic motif is formed involving two bipyridine and two terthiophene molecules. nih.gov This organization is directed by a combination of O–H···N, C–H···O, and C–H···S hydrogen bonds. nih.gov The specificity of these interactions leads to the formation of robust, well-defined supramolecular structures. For instance, the thermal removal of tert-Butoxycarbonyl (t-Boc) protecting groups from a dumbbell-shaped molecule containing thiophene and triazatruxene moieties results in the formation of a strong hydrogen-bonded network of N–H groups, which significantly enhances hole mobility in organic field-effect transistors (OFETs).

Table 1: Hydrogen Bond Interactions in Thiophene Derivative Assemblies

Interacting Groups Bond Type Role in Assembly Reference
O–H···N Strong, directional Formation of cyclic motifs with nitrogen-containing co-crystals nih.gov
C–H···O Weak, directional Stabilization of crystal packing nih.gov
C–H···S Weak, directional Contributes to overall supramolecular architecture nih.gov
N–H···O Strong, directional Creation of robust networks in functional materials

The interplay of these hydrogen bonds can lead to complex, two-dimensional layered organizations, demonstrating their utility as a tool for creating highly ordered functional materials. ethernet.edu.etnih.gov

Chalcogen and Halogen Bonding in Thiophene-Based Systems

Beyond classical hydrogen bonding, chalcogen and halogen bonds are increasingly recognized as significant structure-directing interactions in thiophene-based systems. acs.org Chalcogen bonding involves the non-covalent interaction of an electrophilic region on a covalently bonded chalcogen atom (like the sulfur in thiophene) with a nucleophile. nih.govresearchgate.net Halogen bonding is a similar interaction involving an electrophilic halogen atom. nih.govresearchgate.net

Studies have shown that the sulfur atom of the thiophene ring can participate in various chalcogen bonding modes, including S···S, S···N, and S···π interactions. acs.orgnih.govacs.org In methine-bridged trithiophene systems, intramolecular S···S interactions with stabilization energies of 1.36 to 1.69 kcal/mol have been identified, arising from LP(S)→σ*(S–C) orbital interactions. nih.gov Quantum chemical explorations have also investigated the interaction between organic halogens and the thiophene sulfur atom. nih.govresearchgate.net While these interactions are demonstrable, energy decomposition analysis suggests that chalcogen bonds involving halogens tend to be weaker than those with other chalcogens due to significant Pauli repulsion. nih.govresearchgate.net

Single-crystal X-ray diffraction analyses of cocrystals formed from thiophene derivatives and complementary halogen bond donors have confirmed the presence of both halogen and chalcogen bonding acting concomitantly. acs.orgacs.org The interaction energies for various halogen bonds involving halothiophenes have been characterized, as detailed in the table below.

Table 2: Interaction Energies of Halogen Bonds in Thiophene Derivatives

Interaction Type Halogen Bond Donor Halogen Bond Acceptor Interaction Energy (ΔEint) Reference
C–I···X′ 1,4-Diiodotetrafluorobenzene Halothiophene (X′ = Cl, Br, I) -4.4 to -18.7 kJ mol⁻¹ tuni.fi
C–I···N 1,4-Diiodotetrafluorobenzene Pyridine-substituted thiophene -26.3 to -56.0 kJ mol⁻¹ tuni.fi
N–I···X′ N-Iodosuccinimide Halothiophene (X′ = Cl, Br, I) -8.9 to -16.7 kJ mol⁻¹ tuni.fi
N–I···N N-Iodosuccinimide Pyridine-substituted thiophene ~ -56 kJ mol⁻¹ tuni.fi

The strength and directionality of these interactions reaffirm their role as effective tools for designing and engineering functional crystalline materials based on S-heterocycles. acs.org

Metal-Ligand Coordination and Formation of Metallo-Supramolecular Polymers

The coordination of thiophene-based ligands to metal ions provides a versatile route to self-assembled metallo-supramolecular polymers (MSPs). mdpi.comresearchgate.net These materials are formed through the spontaneous and reversible binding of unimers (organic building blocks with chelating end-groups) and metal ions. mdpi.com The resulting polymers possess properties that can be tuned by modifying the organic linker or the choice of metal ion. mdpi.com

Thiophene derivatives functionalized with chelating groups such as 2,2′:6′,2″-terpyridine (tpy) or 2,6-bis(2-oxazolinyl)pyridine (pybox) readily form MSPs upon complexation with various metal ions, including Fe²⁺, Zn²⁺, Ni²⁺, and Cu²⁺. mdpi.comresearchgate.net The formation of these complexes is often accompanied by significant changes in their optical properties. For example, the complexation of Fe²⁺ with tpy-terminated unimers leads to the appearance of a strong metal-to-ligand charge-transfer (MLCT) band in the visible spectrum, a characteristic feature of these materials. mdpi.comresearchgate.net Similarly, complexation with Zn²⁺ can lead to a substantial increase in fluorescence intensity. researchgate.net

The coordination geometry in these complexes varies depending on the metal ion and ligand structure. In complexes of 3-thiophene carboxamides with a pyridine ring, geometries such as distorted square pyramidal and tetragonally-elongated octahedral have been observed. nih.gov Coordination typically involves the nitrogen atom of the pyridine ring and the carbonyl oxygen atom, with the thiophene sulfur generally not participating in the coordination. nih.gov The transition metal coordination chemistry of the thiophene ring itself is also well-established, with several binding modes identified, including S-bound (η¹) and π-bonded (η², η⁴, η⁵) configurations. ucl.ac.ukresearchgate.net

Table 3: Examples of Metallo-Supramolecular Polymers from Thiophene-Based Ligands

Ligand Type Metal Ion Resulting Polymer Properties Reference
Bis(terpyridine)thiophene Fe²⁺, Zn²⁺ Electrochromic (Fe²⁺), Luminescent (Zn²⁺) mdpi.commdpi.com
Bis(pybox)thiophene Fe²⁺, Zn²⁺, Ni²⁺, Cu²⁺ MLCT absorption (Fe²⁺), Fluorescence enhancement (Zn²⁺) researchgate.net
Diketopyrrolopyrrole-thiophene-pyridyl Fe³⁺ High charge-carrier mobility tuni.fi

Solvent-Driven Self-Assembly Processes and Control Factors

The self-assembly of thiophene derivatives is highly sensitive to the surrounding solvent environment. By tuning solvent polarity, it is possible to direct the aggregation of molecules into distinct nanostructures with different morphologies and properties. nih.govnih.gov This control is driven by the balance of intermolecular forces, such as hydrogen bonding and π-π stacking, which are modulated by the solvent. nih.gov

For instance, a thiophene-based α-cyanostyrene derivative self-assembles into nanoparticles with strong fluorescence in organic solvents like THF or DMSO. nih.gov However, as the proportion of water in a THF/water mixture increases, the morphology transitions from nanoparticles to nanofibers, accompanied by a decrease in fluorescence intensity. nih.gov Similarly, a peptide-tetrathiophene-peptide conjugate forms chiral fibers in a THF/hexane mixture, driven by both hydrogen bonding and π-π stacking. nih.gov In contrast, in a more polar THF/water mixture, the same molecule assembles into vesicles where the interaction between thiophene backbones is significantly weaker. nih.gov

The key control factors in these processes include:

Solvent Polarity: A primary determinant of the strength of non-covalent interactions. Less polar solvents tend to favor hydrogen bonding and π-π stacking, leading to more ordered aggregates, while polar solvents can disrupt these interactions. nih.govtue.nl

Solvent Composition: In mixed solvent systems, the ratio of "good" to "poor" solvent dictates the aggregation pathway and the final morphology. nih.govbohrium.com

pH: For molecules with ionizable groups, pH can control the charge state and, consequently, the self-assembly behavior and fluorescence emission. nih.gov

Table 4: Influence of Solvent on the Self-Assembly of Thiophene Derivatives

Thiophene Derivative Solvent System Observed Morphology Driving Forces Reference
Thiophene-α-cyanostyrene THF or DMSO Nanoparticles Solvophobic effects, π-π stacking nih.gov
Thiophene-α-cyanostyrene THF/Water (high water %) Nanofibers Altered balance of interactions nih.gov
Peptide-tetrathiophene-peptide THF/Hexane Chiral Fibers Hydrogen bonding, π-π stacking nih.gov
Peptide-tetrathiophene-peptide THF/Water Vesicles Predominantly solvophobic effects nih.gov

This solvent-induced control over hierarchical assembly provides a straightforward strategy for manipulating the nanostructure and supramolecular chirality of thiophene-based materials. nih.gov

Host-Guest Chemistry and Encapsulation Studies with Thiophene Methanol Derivatives

The ability of thiophene derivatives to act as guests in host-guest complexes opens avenues for creating advanced functional materials and controlling chemical reactions. Macrocyclic hosts like pillar nih.govarenes and cyclodextrins can encapsulate thiophene-based molecules, altering their properties and enabling new functions. nih.govacs.org

A notable example is the co-assembly of a thiophene-based α-cyanostyrene derivative (guest) with pillar nih.govarene (host). nih.gov The formation of this host-guest complex in a specific THF/water ratio results in the construction of a white-light-emitting system, a property not observed for the guest molecule alone. nih.gov This demonstrates how host-guest interactions can be used to tune the photophysical properties of materials.

Cyclodextrins, which have hydrophobic inner cavities, can form reversible host-guest complexes with organic substrates in aqueous media. acs.org This encapsulation can activate the guest molecule and catalyze organic transformations, highlighting the potential of supramolecular catalysis in reactions involving thiophene derivatives. acs.org

Encapsulation can also be applied at a macroscopic level to solve challenges in chemical synthesis. In a four-component reaction to synthesize multi-substituted thiophenes, a reagent capsule containing ethyl thioglycolate was employed. researchgate.net The capsule plays a crucial role by releasing the reagent only when the temperature is raised, thereby avoiding catalyst deactivation and overcoming issues of reaction condition incompatibility. researchgate.net This method showcases a modular pathway to obtain functionalized thiophene molecules through controlled reagent release.

Applications of 5 Methylsulfanyl Thiophen 2 Yl Methanol in Materials Science

Organic Semiconductors and Optoelectronic Devices

Thiophene-based molecules are foundational to the field of organic electronics due to their excellent charge transport properties and tunable electronic characteristics. The incorporation of the methylsulfanyl group, an electron-donating moiety, into the thiophene (B33073) ring of [5-(Methylsulfanyl)thiophen-2-yl]methanol is expected to influence the electronic properties of materials derived from it. Specifically, it can raise the Highest Occupied Molecular Orbital (HOMO) energy level, which is a critical parameter in the design of organic semiconductors for applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

The methanol (B129727) group provides a reactive site for further chemical modifications, allowing for the synthesis of more complex structures with tailored optoelectronic properties. For instance, polymers synthesized from this monomer could exhibit altered band gaps, influencing their light absorption and emission characteristics. While specific performance data for semiconductors derived directly from this compound is not extensively documented, the general properties of related polythiophenes suggest potential for high charge carrier mobility and stability.

Table 1: Illustrative Performance Characteristics of Thiophene-Based Organic Semiconductors

Material Class Typical Charge Carrier Mobility (cm²/Vs) On/Off Ratio Potential Application
Poly(3-alkylthiophenes) 0.01 - 0.1 10⁴ - 10⁶ OFETs, Organic Photovoltaics
Thiophene Copolymers 0.1 - 1.0 10⁵ - 10⁷ High-Performance OFETs

This table provides typical data for related classes of materials to illustrate the potential of thiophene-based organic semiconductors.

Precursors for Conductive Polymers and Advanced Polymeric Materials

The thiophene moiety in this compound makes it a prime candidate as a monomer for the synthesis of conductive polymers. Polythiophenes are well-known for their electrical conductivity upon doping. The methylsulfanyl side group can enhance the solubility and processability of the resulting polymer, which is a significant advantage for the fabrication of electronic devices from solution.

The polymerization of this compound can be achieved through various chemical or electrochemical methods. The resulting polymer, polythis compound, would possess a conjugated backbone responsible for charge transport. The presence of the methanol group offers a unique advantage, as it can be used for post-polymerization modifications, such as cross-linking to improve the material's mechanical and thermal stability, or for grafting other functional molecules to create multifunctional materials.

Building Blocks for Novel Functional Materials with Tailored Properties

The dual functionality of this compound allows for its use as a versatile building block in the synthesis of a wide array of functional materials. The methanol group can be easily converted into other functional groups, such as esters, ethers, or halides, opening up a vast chemical space for the design of new materials.

For example, the molecule can be incorporated into larger conjugated systems to create materials with specific light-absorbing or emitting properties for use in sensors or as components in solar cells. The ability to tailor the molecular structure by modifying the methanol group allows for fine-tuning of properties like solubility, morphology, and electronic energy levels, which are crucial for optimizing the performance of organic electronic devices.

Role in Coordination Polymers and Metal-Organic Frameworks (MOFs) Synthesis

The sulfur atom in the methylsulfanyl group and the oxygen atom in the methanol group of this compound can act as coordination sites for metal ions. This makes the compound a potential ligand for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.org MOFs are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. mit.eduresearchgate.net

The use of a thioether-containing ligand like this compound could lead to MOFs with unique properties. The "soft" nature of the sulfur donor atom can lead to strong interactions with certain metal ions, influencing the structure and stability of the resulting framework. A patent has been filed for a metal-organic framework constructed using thiophene-2,5-dicarboxylic acid, a derivative of the subject compound, highlighting the potential of thiophene-based linkers in MOF synthesis. google.com The porosity and functionality of such MOFs could be tailored by the choice of metal ion and the synthesis conditions.

Table 2: Potential Metal Ions and Geometries for MOFs with Thioether-Based Ligands

Metal Ion Typical Coordination Number Resulting Geometry Potential MOF Application
Cu²⁺ 4, 6 Square Planar, Octahedral Catalysis, Sensing
Zn²⁺ 4, 6 Tetrahedral, Octahedral Gas Storage, Luminescence
Cd²⁺ 6, 7 Octahedral, Pentagonal Bipyramidal Separation, Drug Delivery

This table provides examples of metal ions that could potentially form coordination complexes and MOFs with ligands containing thioether and hydroxyl functionalities.

Integration into Advanced Electronic Materials and Devices

The combination of semiconducting properties, processability, and functionality makes this compound a promising candidate for integration into a variety of advanced electronic materials and devices. Polymers and small molecules derived from this compound could be utilized as the active layer in OFETs, as emissive or hole-transporting materials in OLEDs, and as donor or acceptor materials in organic photovoltaic (OPV) cells.

The ability to modify the methanol group allows for the attachment of the molecule to surfaces or its incorporation into self-assembled monolayers, which is a key technology for controlling the interface properties in electronic devices. This can lead to improved device performance, such as higher charge injection efficiency and better stability. While direct application in commercial devices has not been reported, the fundamental properties of this compound and its derivatives align well with the requirements for next-generation organic electronics.

Future Research Directions and Unexplored Avenues for 5 Methylsulfanyl Thiophen 2 Yl Methanol Chemistry

Development of Novel and Efficient Synthetic Routes

The accessibility of [5-(Methylsulfanyl)thiophen-2-yl]methanol is a prerequisite for its comprehensive investigation and application. Future research should prioritize the development of novel, efficient, and scalable synthetic routes. While classical methods for the synthesis of thiophene (B33073) derivatives exist, there is considerable scope for improvement and innovation.

One promising avenue is the exploration of C-H activation strategies. Direct C-H functionalization of the thiophene ring would offer a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. For instance, a regioselective C-H methylation or sulfenylation of a suitable thiophene-2-methanol precursor could provide a direct route to the target molecule.

Furthermore, the development of one-pot or tandem reaction sequences could significantly enhance synthetic efficiency. A hypothetical one-pot synthesis could involve the initial formation of a 2-lithiothiophene species, followed by sequential reactions with elemental sulfur and methyl iodide to introduce the methylsulfanyl group, and finally, quenching with formaldehyde to install the hydroxymethyl group. The optimization of such a process would require a careful selection of reagents and reaction conditions to minimize side reactions and maximize yield.

Below is a hypothetical comparison of potential synthetic routes, highlighting areas for future optimization.

RouteKey TransformationPotential AdvantagesChallenges for Future Research
A Multi-step linear synthesisWell-established reactionsLow overall yield, waste generation
B Convergent synthesisHigher overall yieldSynthesis of complex precursors
C C-H functionalizationAtom economy, reduced stepsRegioselectivity, catalyst development
D One-pot synthesisHigh efficiency, reduced costReaction compatibility, optimization

Exploration of Unconventional Supramolecular Assembly Strategies

The presence of a hydroxyl group, a thioether linkage, and an aromatic thiophene ring in this compound provides multiple sites for non-covalent interactions, making it an attractive building block for supramolecular chemistry. Future research should delve into the exploration of unconventional supramolecular assembly strategies to construct novel and functional architectures.

The hydrogen-bonding capability of the hydroxymethyl group can be exploited to form one-dimensional chains, sheets, or more complex three-dimensional networks. The directionality and strength of these hydrogen bonds could be tuned by co-crystallization with other molecules capable of hydrogen bonding.

The sulfur atom of the methylsulfanyl group introduces the possibility of coordination chemistry and halogen bonding. The soft nature of the sulfur atom makes it a potential ligand for soft metal ions, leading to the formation of coordination polymers or discrete metallosupramolecular assemblies. Additionally, the sulfur atom can act as a halogen bond acceptor, enabling the construction of ordered structures through interactions with halogen bond donors.

The π-system of the thiophene ring allows for π-π stacking interactions, which can play a crucial role in the organization of molecules in the solid state and in solution. The interplay between hydrogen bonding, coordination, halogen bonding, and π-π stacking could lead to the formation of complex and hierarchical supramolecular structures with interesting properties.

Interaction TypeFunctional GroupPotential Supramolecular StructureUnexplored Avenues
Hydrogen BondingHydroxymethylChains, sheets, networksCo-crystals, liquid crystals
CoordinationMethylsulfanylCoordination polymers, cagesStimuli-responsive materials
Halogen BondingMethylsulfanyl1D, 2D, and 3D networksAnion recognition, catalysis
π-π StackingThiophene RingLamellar structures, columnar arraysCharge transport materials

Integration into Emerging Advanced Materials Technologies

The unique electronic and structural features of thiophene derivatives make them promising candidates for a variety of advanced materials. nih.gov Future research should focus on integrating this compound into emerging technologies, such as organic electronics, sensors, and smart materials.

The conjugated π-system of the thiophene ring suggests potential applications in organic semiconductors. dntb.gov.ua The hydroxymethyl group can be used as a handle for polymerization or for grafting onto surfaces, allowing for the fabrication of thin films for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The methylsulfanyl group could influence the electronic properties and molecular packing of the resulting materials.

The sulfur atom in the methylsulfanyl group can interact with heavy metal ions, making this compound a potential building block for chemical sensors. The binding of a metal ion could lead to a change in the optical or electronic properties of the molecule, enabling the development of colorimetric or fluorescent sensors.

Furthermore, the responsiveness of the thioether group to oxidation could be exploited in the design of stimuli-responsive materials. Oxidation of the thioether to a sulfoxide (B87167) or sulfone would significantly alter the polarity and coordinating ability of the molecule, potentially leading to materials that change their properties in response to an oxidizing environment.

Deeper Mechanistic Understanding of Complex Reactions and Transformations

A fundamental understanding of the reactivity of this compound is crucial for its rational application in synthesis and materials science. Future research should aim to gain a deeper mechanistic understanding of its complex reactions and transformations.

The oxidation of the methylsulfanyl group is a key transformation that warrants detailed investigation. The mechanism of thioether oxidation can be complex, proceeding through different intermediates depending on the oxidant and reaction conditions. nih.gov Understanding the kinetics and thermodynamics of this process would be essential for controlling the oxidation state of the sulfur atom and for designing responsive materials.

The reactivity of the thiophene ring towards electrophilic substitution is another important area for mechanistic study. The presence of both an electron-donating methylsulfanyl group and an electron-withdrawing (via induction) hydroxymethyl group can lead to complex regiochemical outcomes. Computational studies, in conjunction with experimental investigations, could provide valuable insights into the factors governing the regioselectivity of these reactions.

Finally, the role of the sulfur atom in directing or participating in reactions at the hydroxymethyl group should be explored. The potential for intramolecular coordination or anchimeric assistance by the thioether sulfur could have a significant impact on the reactivity of the alcohol, opening up new avenues for catalysis and synthetic methodology.

A hypothetical study on the oxidation of the thioether could involve the following parameters:

OxidantSolventTemperature (°C)Product Distribution (Sulfoxide:Sulfone)
H₂O₂Methanol (B129727)2595:5
m-CPBADichloromethane080:20
Oxone®Water/Acetonitrile2570:30
KMnO₄Acetone-2050:50

Q & A

Q. What are the common synthetic routes for [5-(Methylsulfanyl)thiophen-2-yl]methanol, and how can reaction conditions be optimized?

The synthesis typically involves functionalization of a thiophene ring. A key step is introducing the methylsulfanyl group via nucleophilic substitution or thiolation reactions. For example, reacting 5-bromo-thiophen-2-yl methanol with sodium thiomethoxide under reflux in polar aprotic solvents (e.g., DMF) can yield the target compound . Optimization may include temperature control (60–80°C) and catalyst use (e.g., CuI for Ullmann-type coupling). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product with >90% purity .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • NMR : The thiophene protons appear as distinct signals (δ 6.8–7.2 ppm), while the methanol group’s -OH proton resonates near δ 1.5–2.0 ppm (broad). The methylsulfanyl group’s singlet is observed at δ 2.5 ppm .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 172 (M+H<sup>+</sup>), with fragmentation patterns confirming the thiophene backbone .
  • FT-IR : Stretching vibrations for -OH (3200–3400 cm⁻¹) and C-S (650–750 cm⁻¹) provide functional group validation .

Q. What are the primary reactivity patterns of this compound in organic transformations?

The methanol group undergoes oxidation to form aldehydes (e.g., using MnO2 in acetone) or esters (via acid-catalyzed reactions with acyl chlorides). The methylsulfanyl group can be oxidized to sulfone derivatives (e.g., with H2O2/AcOH) or displaced in nucleophilic substitution reactions with amines or thiols .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted applications?

Regioselectivity is challenging due to the electron-rich thiophene ring. Strategies include:

  • Directed ortho-metalation : Using LDA (lithium diisopropylamide) to deprotonate the methanol group, followed by electrophilic quenching (e.g., iodination) .
  • Protecting groups : Temporarily protecting the -OH group (e.g., as a silyl ether) to direct reactions to the methylsulfanyl site . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What analytical techniques resolve contradictions in reported crystallographic data for thiophene derivatives like this compound?

Conflicting data may arise from polymorphism or solvent effects. Solutions include:

  • Single-crystal XRD : Validate structures using SHELX-refined models to resolve bond-length discrepancies .
  • PXRD : Compare experimental and simulated patterns to identify polymorphic forms .
  • Solid-state NMR : Distinguish between conformational isomers via <sup>13</sup>C cross-polarization magic-angle spinning (CP/MAS) .

Q. What role does this compound play in synthesizing bioactive heterocycles?

The compound serves as a precursor for:

  • Antimicrobial agents : Coupling with triazoles or tetrazoles via click chemistry yields derivatives with MIC values <10 μM against S. aureus .
  • Anticancer scaffolds : Functionalization with pyrazole moieties enhances apoptosis-inducing activity in HeLa cells (IC50 ~15 μM) . Mechanistic studies (e.g., molecular docking) suggest interactions with bacterial DNA gyrase or human topoisomerase II .

Q. How do solvent and substituent effects influence the electronic properties of this compound?

  • Solvent polarity : Protic solvents (e.g., methanol) stabilize the -OH group via hydrogen bonding, reducing its nucleophilicity.
  • Substituent effects : The methylsulfanyl group donates electron density via resonance, lowering the thiophene ring’s oxidation potential by ~0.3 V (cyclic voltammetry data) . DFT calculations (B3LYP/6-311+G(d,p)) reveal a HOMO localized on the thiophene ring, making it susceptible to electrophilic attack .

Methodological Considerations

  • Synthetic Optimization : Use continuous flow reactors to enhance reaction efficiency and reduce byproducts .
  • Safety Protocols : Handle methylsulfanyl derivatives in fume hoods due to potential sulfur-based volatiles; use PPE for methanol-containing compounds .
  • Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChI Key: KFTSYCMSPCYPFV-UHFFFAOYSA-N) to confirm structural integrity .

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